molecular formula C17H26ClN3O5 B128904 普罗克多洛尔 CAS No. 158446-41-4

普罗克多洛尔

货号: B128904
CAS 编号: 158446-41-4
分子量: 387.9 g/mol
InChI 键: IQEOUWNTUSFDSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Hypertension Management

Proxodolol has been evaluated for its efficacy in managing arterial hypertension. Clinical studies indicate that it effectively lowers blood pressure and reduces total peripheral vascular resistance.

  • Clinical Findings : A study involving 38 patients with mild to moderate hypertension demonstrated that a daily dose of 120 mg of proxodolol corrected blood pressure in 79% of participants . The drug's efficacy was comparable to that of other antihypertensive agents like trandate and albetol.
StudyPopulationDosageEfficacy Rate
Sizova et al. (2006)38 patients120 mg/day79%

Congestive Heart Failure (CHF)

Proxodolol has also been investigated for its effects on patients with CHF. Its mechanism involves improving myocardial contractility and reducing symptoms associated with heart failure.

  • Clinical Findings : In a study of 30 patients with ischemic heart disease and CHF, proxodolol treatment led to a 14% increase in left ventricular ejection fraction (LVEF), indicating improved cardiac function . Side effects were noted in approximately 26.7% of cases.
StudyPopulationLVEF ImprovementSide Effects
Sizova et al. (2006)30 patients+14%26.7%

Intraocular Pressure Reduction

Proxodolol has been studied for its potential application in ophthalmology, particularly for lowering intraocular pressure in conditions like primary open-angle glaucoma.

  • Clinical Findings : A study involving 105 patients showed that proxodolol effectively reduced intraocular pressure, especially when combined with other agents like pilocarpine . The hypotensive effect was attributed to decreased aqueous humor production and improved outflow.
StudyPopulationCombination TherapyEfficacy
Unknown (1995)105 patientsPilocarpineEffective

Antianginal Effects

Proxodolol's antianginal properties have been explored in patients with coronary heart disease experiencing stable exercise-induced angina pectoris.

  • Clinical Findings : In a clinical trial, proxodolol demonstrated significant reductions in heart rate and systolic blood pressure during exercise tests, indicating its potential as an effective antianginal agent .
StudyPopulationDosageHeart Rate Reduction
Unknown (1995)Varies40-80 mg6-18 beats/min

准备方法

合成路线和反应条件: 普罗克索洛尔可以通过多步合成过程制备 . 合成从邻苯二酚用氯乙酸进行单烷基化开始,得到2-羟基苯氧基乙酸。然后将该中间体加热环化,得到1,4-苯并二氧杂环己烷-2-酮。下一步是将1,4-苯并二氧杂环己烷-2-酮与乙酰胺肟缩合,生成2-甲基-5-(2-羟基苯氧基甲基)-1,2,4-恶二唑。然后用环氧氯丙烷烷基化该化合物生成相应的二醚,该二醚与叔丁胺顺利反应。 最后,将胺与盐酸反应转化为其盐酸盐形式 .

工业生产方法: 普罗克索洛尔的工业生产采用类似的合成路线,但针对大规模生产进行了优化。 这包括使用高效反应器和纯化系统,以确保最终产品的质量和收率始终如一 .

化学反应分析

反应类型: 普罗克索洛尔会发生各种化学反应,包括:

常用试剂和条件:

主要形成的产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成氧化物,而还原可以生成醇或胺 .

生物活性

Proxodolol is a non-selective beta-adrenergic antagonist with alpha-1 blocking properties, primarily used in the treatment of hypertension and congestive heart failure (CHF). This article explores the biological activity of proxodolol, summarizing its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

Proxodolol operates by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and myocardial contractility. Its alpha-1 blocking activity contributes to vasodilation, enhancing blood flow and reducing blood pressure. This dual action is particularly beneficial in managing conditions such as hypertension and CHF.

Pharmacological Effects

  • Blood Pressure Reduction : Proxodolol has demonstrated significant efficacy in lowering blood pressure. In a clinical trial involving 60 patients with essential hypertension, proxodolol (120 mg) was found to be as effective as carvedilol (25 mg) in reducing blood pressure levels over an 89-day period .
  • Improvement in Heart Function : In patients with CHF, proxodolol treatment resulted in a 14% increase in left ventricular ejection fraction (LVEF), indicating improved myocardial contractile function . This effect is attributed to its influence on nitric oxide metabolism, which plays a crucial role in cardiovascular health .
  • Intraocular Pressure Reduction : Proxodolol has been studied for its ophthalmic applications, particularly in reducing intraocular pressure. A study comparing proxodolol with timolol showed that proxodolol effectively decreased the rate of aqueous humor inflow, contributing to lower intraocular pressure .

Efficacy in Hypertension

A randomized controlled trial evaluated the effectiveness of proxodolol against carvedilol in patients diagnosed with essential hypertension. The results indicated comparable efficacy between the two medications, supporting the use of proxodolol as a viable alternative for hypertension management .

Impact on Chronic Heart Failure

In a separate study involving patients with ischemic heart disease and chronic heart failure, proxodolol was associated with significant clinical improvements. Patients exhibited reduced symptoms of CHF and enhanced cardiac function after treatment with proxodolol for 28 days .

Safety Profile

The safety profile of proxodolol has been assessed in various studies. Side effects were noted in approximately 26.7% of patients, leading to discontinuation in 6.7% of cases . Common adverse effects include fatigue, dizziness, and bradycardia, which are typical for beta-blockers.

Comparative Efficacy Table

Drug Indication Dosage Efficacy Side Effects
ProxodololHypertension120 mgComparable to carvedilolFatigue, dizziness
CarvedilolHypertension25 mgEffectiveFatigue, hypotension
TimololIntraocular pressureVariesEffective at reducing IOPEye discomfort

属性

IUPAC Name

1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5.ClH/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15;/h5-8,12,18,21H,9-11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEOUWNTUSFDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20935921
Record name 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158446-41-4
Record name Proxodolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158446414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLEPRODOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87016Q25GZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。